molecular formula C9H9ClN2O B15490164 1H-Pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl-

1H-Pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl-

Cat. No.: B15490164
M. Wt: 196.63 g/mol
InChI Key: ZTVWPWUSAGEEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl- is a heterocyclic compound featuring a pyrrolopyridine core substituted with a hydroxymethyl group at position 3, a chlorine atom at position 6, and a methyl group at position 2. This structure is part of the azaindole family, which is pharmacologically significant due to its role in modulating central nervous system (CNS) targets, particularly dopamine receptors .

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol, and how do reaction conditions influence yield?

Basic Question
The synthesis typically involves multi-step protocols starting from halogenated pyrrolopyridine precursors. A validated method includes:

  • Halogenation and functionalization : Introduce the chloro and methyl groups via electrophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids under anhydrous conditions (dioxane, 105°C) .
  • Methanol group introduction : Reduce a ketone intermediate (e.g., 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) using NaBH₄ or LiAlH₄ in tetrahydrofuran (THF) at 0°C to room temperature .
    Key considerations :
  • Temperature control : Lower temperatures (~0°C) minimize side reactions during methylation.
  • Catalyst selection : Pd-based catalysts improve regioselectivity in cross-coupling steps .

Q. How can researchers characterize the purity and structural integrity of 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol?

Basic Question
Analytical methods :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl at C4, chloro at C6) and methanol group presence. For example, the methanol proton appears as a broad singlet near δ 4.8–5.2 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₀ClN₂O requires [M+H]⁺ = 217.0504) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .

Q. What strategies optimize regioselectivity in the synthesis of pyrrolo[2,3-b]pyridine derivatives with multiple substituents?

Advanced Question
Regioselectivity challenges arise during halogenation or cross-coupling. Solutions include:

  • Directed ortho-metalation : Use directing groups (e.g., sulfonyl or methoxy) to control halogen placement .
  • Protecting group tactics : Temporarily block reactive sites (e.g., NH of pyrrole) with tert-butoxycarbonyl (Boc) groups before introducing methyl or chloro substituents .
    Case study : In a 2017 protocol, 5-bromo-4-chloro-3-nitro-7-azaindole was synthesized with >90% regioselectivity using HNO₃ at 0°C to minimize nitration at undesired positions .

Q. How do structural modifications (e.g., chloro, methyl, methanol groups) impact the compound’s biological activity?

Advanced Question
Structure-Activity Relationship (SAR) insights :

Substituent Position Impact on Activity Reference
ChloroC6Enhances binding to kinase ATP pockets (e.g., JAK2 inhibition) .
MethylC4Improves metabolic stability by reducing CYP450 oxidation .
MethanolC3Introduces hydrogen-bonding capacity; critical for solubility and target engagement .

Methodological note : Use in vitro kinase assays (e.g., ADP-Glo™) to quantify inhibitory potency (IC₅₀) across analogs .

Q. How should researchers resolve contradictions in reported biological data for pyrrolo[2,3-b]pyridine derivatives?

Advanced Question
Conflicting data (e.g., variable IC₅₀ values in kinase assays) may arise from:

  • Impurity interference : Validate compound purity via LC-MS and elemental analysis .
  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and cell lines (HEK293 vs. HeLa) .
  • Orthogonal validation : Confirm activity using thermal shift assays (TSA) or surface plasmon resonance (SPR) .

Example : A 2023 study resolved discrepancies in JAK2 inhibition data by correlating SPR binding affinity (KD) with cellular potency .

Q. What are the challenges in scaling up the synthesis of 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol, and how are they addressed?

Advanced Question
Key scalability issues :

  • Low yields in cross-coupling : Replace Pd(PPh₃)₄ with cheaper catalysts (e.g., PdCl₂(dppf)) and optimize solvent ratios (dioxane:H₂O = 4:1) .
  • Purification difficulties : Switch from column chromatography to recrystallization (methanol/water) for gram-scale batches .
    Case study : A 2012 patent achieved 85% yield at 100 g scale by replacing NaH with K₂CO₃ in methylation steps .

Q. What in silico tools predict the pharmacokinetic properties of 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol?

Advanced Question
Computational methods :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (≈2.1), solubility (≈0.1 mg/mL), and CYP450 inhibition .
  • Molecular docking : AutoDock Vina or Glide models interactions with targets (e.g., JAK2 PDB: 4C61) to prioritize analogs .
    Validation : Compare predicted vs. experimental permeability (Caco-2 assay) and microsomal stability .

Q. How does the methanol group at C3 influence the compound’s crystallinity and formulation stability?

Advanced Question
Crystallinity studies :

  • X-ray diffraction : The methanol group forms hydrogen bonds, enhancing crystal lattice stability (e.g., P2₁/c space group) .
  • Hygroscopicity : The polar -OH group increases moisture absorption; mitigate by lyophilization or co-formulation with cyclodextrins .
    Stability data : Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months when stored in amber vials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

L-750,667 (Azaindole Derivative)

  • Structure: Features a pyrrolo[2,3-b]pyridine core with a 6-chloro and 4-methyl substituent, analogous to the target compound, but includes an acetic acid group at position 3 instead of methanol.
  • Pharmacological Activity :
    • Exhibits high affinity for dopamine D4 receptors (Ki = 0.51 nM) and >2000-fold selectivity over D2/D3 receptors .
    • Acts as a potent antagonist, reversing dopamine-induced inhibition of cAMP accumulation (EC50 = 80 nM) in HEK cells expressing human D4 receptors .
  • Key Differences : The acetic acid group in L-750,667 may enhance solubility and receptor binding compared to the hydroxymethyl group in the target compound.

1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone

  • Structure: Contains a morpholin-4-yl-methanone substituent and a 3-chloroaniline group, differing in substitution pattern and steric bulk compared to the target compound .
  • Synthesis : Prepared via nucleophilic aromatic substitution, highlighting the versatility of pyrrolopyridine derivatives in medicinal chemistry .
  • Key Differences: The morpholin-4-yl-methanone group may reduce membrane permeability due to increased polarity.

1H-Pyrrolo[2,3-b]pyridine-3-methanol, 4-methyl-1-phenyl

  • Structure: Shares the pyrrolo[2,3-b]pyridine-3-methanol core but substitutes a phenyl group at position 1 and methyl at position 4 (CAS: 50839-70-8; C15H14N2O) .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

InChI

InChI=1S/C9H9ClN2O/c1-5-2-7(10)12-9-8(5)6(4-13)3-11-9/h2-3,13H,4H2,1H3,(H,11,12)

InChI Key

ZTVWPWUSAGEEIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=CN2)CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.